3-Bromo-4-methylfuran (CAS 176042-58-3) is a halogenated, alkyl-substituted heterocyclic building block primarily utilized in advanced organic synthesis and medicinal chemistry. By installing a methyl group adjacent to the reactive C3-bromide, this compound provides distinct steric and electronic properties compared to the parent 3-bromofuran. It serves as a critical precursor for the modular assembly of 3,4-disubstituted furans via palladium-catalyzed cross-coupling (Suzuki, Stille, Negishi) and directed lithiation workflows. For industrial buyers and synthetic chemists, the presence of the 4-methyl group fundamentally alters the material's volatility, handling requirements, and downstream regiocontrol, making it an essential selection for complex target synthesis where unmethylated analogs fail to provide adequate structural rigidity or process stability [1].
Attempting to substitute 3-bromo-4-methylfuran with the more common 3-bromofuran or 2-bromo-4-methylfuran leads to immediate process failures in both handling and target fidelity. 3-Bromofuran is highly volatile (boiling point ~103 °C) and highly flammable, requiring strict low-temperature storage and stabilization to prevent evaporative loss and polymerization. In contrast, the 4-methyl substitution in 3-bromo-4-methylfuran lowers volatility and improves shelf-life, directly impacting bulk procurement and scale-up logistics. Furthermore, in cross-coupling applications, the lack of the 4-methyl group in generic 3-bromofuran eliminates the adjacent steric hindrance necessary to lock the conformation of biaryl products, resulting in altered target binding affinities in medicinal chemistry. Using the 2-bromo regioisomer fundamentally changes the vector of the subsequent coupling, yielding completely different molecular architectures that are incompatible with 3,4-disubstituted furan target profiles [1].
The addition of the 4-methyl group significantly alters the thermodynamic profile of the furan ring. While 3-bromofuran is highly volatile with a boiling point of 102.5–103 °C and a flash point of 3 °C, 3-bromo-4-methylfuran exhibits a higher boiling point (estimated >140 °C), which drastically reduces vapor pressure at room temperature [1].
| Evidence Dimension | Boiling Point and Vapor Pressure |
| Target Compound Data | Estimated BP > 140 °C; lower ambient vapor pressure |
| Comparator Or Baseline | 3-Bromofuran (BP 102.5–103 °C, Flash Point 3 °C) |
| Quantified Difference | An increase in boiling point of >35 °C, directly reducing evaporative loss. |
| Conditions | Standard atmospheric pressure (760 mmHg) handling |
Procuring the 4-methylated analog reduces the stringent cold-chain and stabilization requirements associated with highly volatile unsubstituted bromofurans, improving scale-up safety.
During Suzuki-Miyaura or Stille cross-coupling at the C3 position, the adjacent C4-methyl group in 3-bromo-4-methylfuran provides critical steric shielding. Compared to the unshielded 3-bromofuran, this steric bulk restricts the rotational degrees of freedom of the newly formed C3-aryl bond, favoring specific non-planar conformations of the resulting heterobiaryl system [1].
| Evidence Dimension | Adjacent Steric Bulk (Rotational Barrier) |
| Target Compound Data | High rotational barrier for C3-aryl products due to C4-methyl clash |
| Comparator Or Baseline | 3-Bromofuran (Unrestricted rotation, planar biaryl tendency) |
| Quantified Difference | Significant increase in the dihedral angle energy barrier, preventing unwanted planarization. |
| Conditions | Pd-catalyzed Suzuki/Stille coupling to form biaryl/heterobiaryl systems |
Buyers targeting conformationally restricted medicinal compounds must select the 4-methyl analog to ensure the correct 3D architecture of the final API.
Halogen-metal exchange of bromofurans using n-BuLi generates reactive furyllithium intermediates. 3-Lithiofuran (from 3-bromofuran) is highly prone to ring-opening fragmentation if temperatures rise above -78 °C. In contrast, the electron-donating C4-methyl group in 3-bromo-4-methylfuran stabilizes the 3-lithio-4-methylfuran intermediate, widening the thermal window for electrophilic trapping[1].
| Evidence Dimension | Organolithium Intermediate Thermal Stability |
| Target Compound Data | 3-Lithio-4-methylfuran resists fragmentation at slightly elevated cryogenic temps |
| Comparator Or Baseline | 3-Lithiofuran (Rapid fragmentation > -78 °C) |
| Quantified Difference | Suppression of premature ring-fragmentation, widening the operational temperature window. |
| Conditions | Halogen-metal exchange using n-BuLi in THF at cryogenic temperatures |
For process chemists, the wider thermal window for lithiation reduces the dependency on ultra-cryogenic (-78 °C) reactors, lowering manufacturing costs.
While iodo-furans offer faster rates of oxidative addition, they suffer from poor shelf-life. 3-Bromo-4-methylfuran possesses a stronger C-Br bond dissociation energy compared to the C-I bond in 3-iodo-4-methylfuran, resulting in superior resistance to photolytic degradation and iodine release during ambient storage[1].
| Evidence Dimension | Carbon-Halogen Bond Stability (Shelf-Life) |
| Target Compound Data | C-Br bond provides robust ambient stability (months without degradation) |
| Comparator Or Baseline | 3-Iodo-4-methylfuran (Highly light-sensitive, rapid iodine release) |
| Quantified Difference | Extended shelf-life without significant discoloration or purity loss. |
| Conditions | Ambient storage under standard laboratory lighting |
Procurement should prioritize the bromo-analog for bulk inventory to avoid the rapid degradation and high purity-loss rates of the iodo-equivalent.
Directly leveraging the steric bulk of the 4-methyl group (as detailed in Section 3), 3-bromo-4-methylfuran is the optimal precursor for Suzuki-Miyaura couplings aimed at producing non-planar 3-aryl-4-methylfuran motifs. This is critical in medicinal chemistry programs where controlling the dihedral angle of the biaryl axis is necessary to fit specific protein binding pockets, a structural feature impossible to achieve with unsubstituted 3-bromofuran [1].
Because of its improved thermal stability and wider lithiation temperature window compared to 3-bromofuran (Section 3), this compound is the preferred starting material for the total synthesis of furanocembranoids and menthofuran derivatives. Process chemists can execute halogen-metal exchange and subsequent electrophilic trapping with higher reproducibility and lower evaporative losses, making it suitable for multi-gram scale-up [2].
Given its superior shelf-life over 3-iodo-4-methylfuran (Section 3), 3-bromo-4-methylfuran is ideal for high-throughput library synthesis. Procurement teams can stock this building block in bulk without the rapid degradation risks of iodo-analogs, ensuring consistent purity across multiple parallel Stille or Negishi coupling campaigns for agrochemical discovery [3].